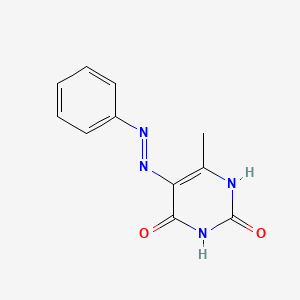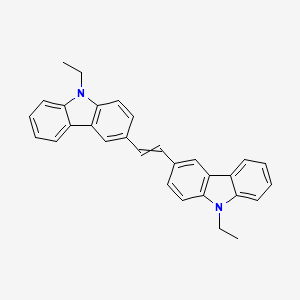
3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a vinyl linkage between two carbazole units, enhancing its conjugation and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) typically involves the reaction of 9-ethylcarbazole with a suitable vinylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck coupling reaction, where 9-ethylcarbazole is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the reactive sites of the carbazole units.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential anticancer, antibacterial, and antioxidant activities.
Industrial Applications: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is primarily based on its ability to participate in electron transfer processes. The vinyl linkage between the carbazole units facilitates intramolecular charge transfer, enhancing its electronic properties . This compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethene-1,2-diyl)bis(9H-carbazole): Lacks the ethyl substituent, resulting in different electronic properties.
3,3’-(Ethene-1,2-diyl)bis(9-methyl-9H-carbazole): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
3,3’-(Ethene-1,2-diyl)bis(9-phenyl-9H-carbazole): Features a phenyl group, leading to altered photophysical properties.
Uniqueness
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is unique due to its specific electronic and photophysical properties, which are influenced by the ethyl substituent and the vinyl linkage. These characteristics make it particularly suitable for applications in organic electronics and photonics .
Properties
CAS No. |
15332-17-9 |
|---|---|
Molecular Formula |
C30H26N2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
9-ethyl-3-[2-(9-ethylcarbazol-3-yl)ethenyl]carbazole |
InChI |
InChI=1S/C30H26N2/c1-3-31-27-11-7-5-9-23(27)25-19-21(15-17-29(25)31)13-14-22-16-18-30-26(20-22)24-10-6-8-12-28(24)32(30)4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
FHKOSYPSIZGMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
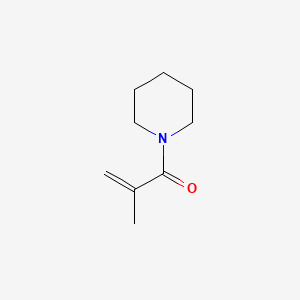
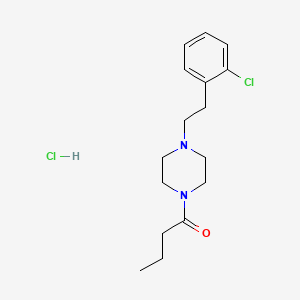
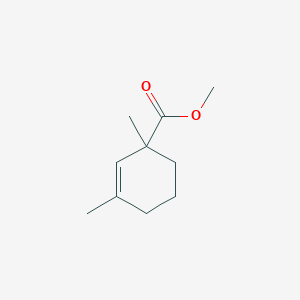
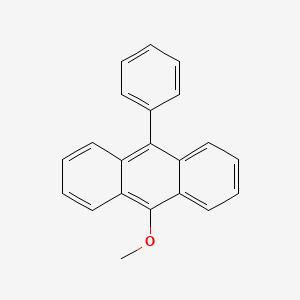

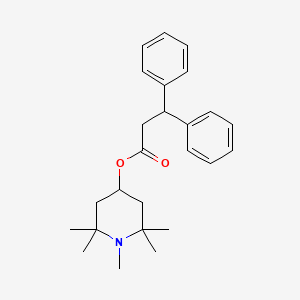
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)


